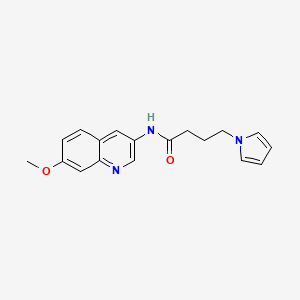
N-(7-Methoxy-3-quinolyl)-4-(1H-pyrrol-1-YL)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Methoxy-3-quinolyl)-4-(1H-pyrrol-1-YL)butanamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Methoxy-3-quinolyl)-4-(1H-pyrrol-1-YL)butanamide typically involves the following steps:
Formation of the Quinolyl Intermediate: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. Common methods include the Skraup synthesis or the Doebner-Miller reaction.
Pyrrole Formation: The pyrrole ring is synthesized separately, often through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reaction: The final step involves coupling the quinolyl intermediate with the pyrrole derivative through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the pyrrole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the quinoline ring or the amide bond, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline or pyrrole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(7-Methoxy-3-quinolyl)-4-(1H-pyrrol-1-YL)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(7-Methoxy-3-quinolyl)-4-(1H-pyrrol-1-YL)butanamide: Unique due to its specific substitution pattern and combination of quinoline and pyrrole rings.
Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.
Pyrrole Derivatives: Compounds like porphyrins and pyrrolidines, known for their roles in biological systems and pharmaceuticals.
Uniqueness
This compound stands out due to its unique combination of structural features, which may confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H19N3O2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(7-methoxyquinolin-3-yl)-4-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C18H19N3O2/c1-23-16-7-6-14-11-15(13-19-17(14)12-16)20-18(22)5-4-10-21-8-2-3-9-21/h2-3,6-9,11-13H,4-5,10H2,1H3,(H,20,22) |
InChI Key |
IJHYGOXRQCQTHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)NC(=O)CCCN3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















